

An In-depth Technical Guide to the Chemical Properties of Potassium Dimethylphenylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dimethylphenylsilanolate, with the chemical formula C₈H₁₁KOSi, is a potassium salt of dimethylphenylsilanol.[1] It belongs to the class of alkali metal silanolates, which are noted for their utility in organic synthesis. This document provides a comprehensive overview of the known chemical and physical properties of potassium dimethylphenylsilanolate, along with detailed experimental protocols for its synthesis and characterization, and important safety information. This guide is intended for professionals in the fields of chemical research and drug development who may utilize this reagent in their work.

Chemical and Physical Properties

While specific experimental data for **potassium dimethylphenylsilanolate** is limited in publicly accessible literature, its properties can be inferred from data available for closely related compounds and general principles of chemistry.

Physical Properties

Potassium dimethylphenylsilanolate is expected to be a solid at room temperature. A summary of its known and estimated physical properties is presented in Table 1.



Property	Value	Source/Notes
CAS Number	59413-34-2	[1][2][3]
Molecular Formula	C ₈ H ₁₁ KOSi	[1]
Molecular Weight	190.36 g/mol	[1]
Physical State	Solid	
Melting Point	No specific data available. For the related potassium trimethylsilanolate, the melting point is 135-138 °C.	
Boiling Point	203.8 °C at 760 mmHg	_
Density	No specific data available.	_
Solubility	No specific data available. Generally, potassium salts of organic compounds exhibit some solubility in polar organic solvents.	
Flash Point	77 °C	-

Spectroscopic Data

Specific spectroscopic data for **potassium dimethylphenylsilanolate** is not readily available. However, the expected spectral characteristics can be predicted based on the analysis of the parent silanol, dimethylphenylsilanol, and related organosilicon compounds.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atom and the protons of the phenyl group. The methyl protons would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the aromatic region of the spectrum.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the carbons of the phenyl ring.



• FTIR: The infrared spectrum of the parent silanol, dimethylphenylsilanol, would show a characteristic sharp O-H stretching band around 3690 cm⁻¹ for the free silanol group.[4] Upon formation of the potassium salt, this O-H band would disappear. The spectrum would be dominated by absorptions corresponding to the Si-C and Si-O bonds, as well as the characteristic bands of the phenyl group. Key vibrational bands for aryl silanols include those for Si-phenyl absorption.[4]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **potassium dimethylphenylsilanolate** is not widely published, a general and plausible method can be derived from patents and literature on the preparation of potassium silanolates.[5]

Synthesis of Potassium Dimethylphenylsilanolate

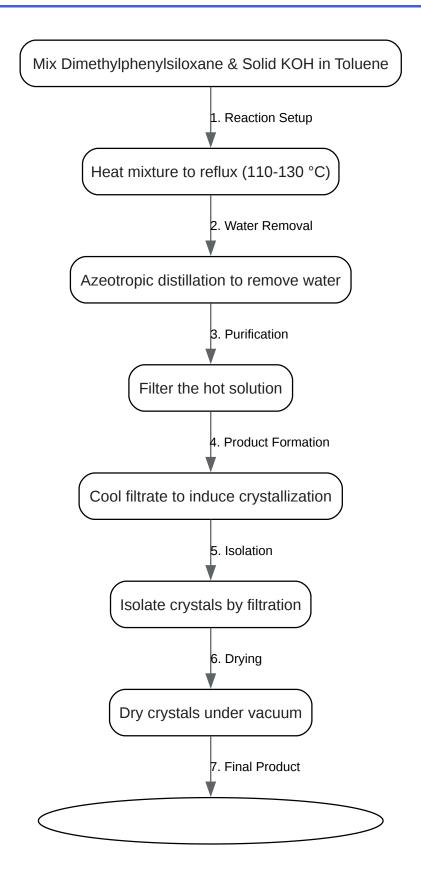
A common method for the preparation of potassium silanolates involves the reaction of a corresponding polyorganosiloxane with solid potassium hydroxide.[5]

Reaction Scheme:

 $(C_6H_5)(CH_3)_2SiO-Si(CH_3)_2C_6H_5 + 2 KOH \rightarrow 2 K^+[OSi(CH_3)_2C_6H_5]^- + H_2O$

Experimental Workflow Diagram:





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Caption: A generalized workflow for the synthesis of **potassium dimethylphenylsilanolate**.



Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (1 equivalent) and powdered potassium hydroxide (2.2 equivalents).
- Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to the flask.
- Reaction: Heat the mixture to reflux (typically between 110-130 °C) with vigorous stirring.[5]
- Water Removal: Collect the water generated during the reaction in the Dean-Stark trap.
 Continue the reaction until no more water is collected.
- Purification: After the reaction is complete, cool the mixture slightly and filter it while hot to remove any unreacted potassium hydroxide and other solid impurities.
- Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the potassium dimethylphenylsilanolate.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., hexane), and dry under vacuum to yield the final product.

Characterization Protocols

- NMR Spectroscopy:
 - Prepare a sample by dissolving a small amount of the synthesized potassium dimethylphenylsilanolate in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a polar aprotic solvent that can dissolve potassium salts).
 - Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
 - Analyze the spectra for the characteristic signals of the dimethylphenylsilyl group.
- FTIR Spectroscopy:
 - Prepare a sample of the dry potassium dimethylphenylsilanolate powder.



- Obtain the infrared spectrum using an FTIR spectrometer, typically using a KBr pellet or an ATR accessory.
- Confirm the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) that would be present in the starting silanol and the presence of characteristic Si-O⁻ and Siphenyl bands.

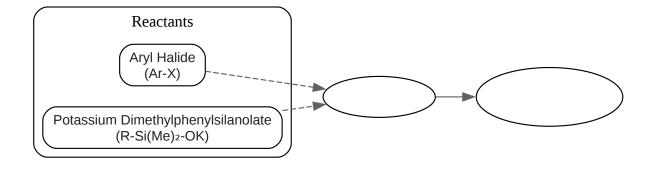
Reactivity and Applications

Potassium dimethylphenylsilanolate is primarily utilized as a reagent in organic synthesis, most notably in cross-coupling reactions.

Cross-Coupling Reactions

Potassium silanolates are effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This reaction, a variation of the Hiyama coupling, provides a powerful method for the formation of carbon-carbon bonds.

General Reaction Pathway Diagram:



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Caption: General pathway for a palladium-catalyzed cross-coupling reaction involving a potassium silanolate.

This reactivity makes **potassium dimethylphenylsilanolate** a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.



Safety and Handling

As an alkali metal salt of an organosilanol, **potassium dimethylphenylsilanolate** should be handled with care, following standard laboratory safety procedures for reactive and potentially corrosive compounds.

- General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
- Reactivity with Water: Alkali metal silanolates can react with moisture.[6] It is important to store the compound under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.
- Corrosivity: Potassium salts of weak acids can be basic and may be corrosive to skin and eyes. Avoid direct contact.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on the chemical properties of **potassium dimethylphenylsilanolate**. Researchers and scientists are encouraged to consult additional resources and perform their own risk assessments before using this compound in their work.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Potassium Dimethylphenylsilanolate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603025#potassium-dimethylphenylsilanolate-chemical-properties]

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